Cas no 2228384-35-6 (5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one)

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one
- 2228384-35-6
- 5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
- EN300-1939974
-
- インチ: 1S/C10H7ClF3NO2/c11-7-3-5(8-4-15-9(16)17-8)1-2-6(7)10(12,13)14/h1-3,8H,4H2,(H,15,16)
- InChIKey: VDTNGPDGHICRMJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C1CNC(=O)O1
計算された属性
- せいみつぶんしりょう: 265.0117406g/mol
- どういたいしつりょう: 265.0117406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939974-0.1g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 0.1g |
$1019.0 | 2023-09-17 | ||
Enamine | EN300-1939974-0.25g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 0.25g |
$1065.0 | 2023-09-17 | ||
Enamine | EN300-1939974-10.0g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 10g |
$4974.0 | 2023-06-03 | ||
Enamine | EN300-1939974-0.05g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 0.05g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1939974-5.0g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 5g |
$3355.0 | 2023-06-03 | ||
Enamine | EN300-1939974-10g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 10g |
$4974.0 | 2023-09-17 | ||
Enamine | EN300-1939974-0.5g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 0.5g |
$1111.0 | 2023-09-17 | ||
Enamine | EN300-1939974-5g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 5g |
$3355.0 | 2023-09-17 | ||
Enamine | EN300-1939974-1g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1939974-1.0g |
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
2228384-35-6 | 1g |
$1157.0 | 2023-06-03 |
5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one (CAS No. 2228384-35-6)
5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228384-35-6, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and trifluoromethyl substituents in its phenyl ring enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active molecules.
The< strong>1,3-oxazolidin-2-one moiety in the molecular structure contributes to the compound's versatility, enabling it to participate in various chemical reactions such as nucleophilic addition and condensation reactions. These properties make it a promising candidate for further exploration in the development of novel therapeutic agents. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of inhibitors and agonists targeting specific biological pathways.
In the context of contemporary pharmaceutical research, 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one has been investigated for its potential role in addressing various therapeutic challenges. The< strong>trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is particularly noteworthy. This feature has been exploited in the development of drugs that require prolonged half-life and improved pharmacokinetic profiles. Additionally, the< strong>chloro substituent can serve as a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one. These computational methods have enabled researchers to predict the biological activity and interactions of molecules with high accuracy before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process, leading to more efficient identification of lead compounds.
The< strong>1,3-oxazolidin-2-one scaffold is particularly interesting due to its ability to form stable complexes with biological targets. This property has been leveraged in the development of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The< strong>chloro and< strong>trifluoromethyl groups further enhance the compound's potential by improving its solubility and bioavailability. These factors collectively make 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one a compelling candidate for further investigation.
In conclusion, 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one, with its CAS number 2228384-35-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug development underscore its importance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and methodologies, compounds like this are poised to play a pivotal role in addressing global health challenges.
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